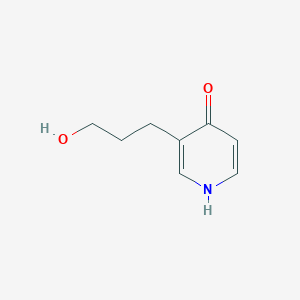

3-(3-Hydroxypropyl)pyridin-4-ol

Description

Significance of Pyridine (B92270) and Pyridinone Heterocycles in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its oxidized counterpart, pyridinone, are fundamental building blocks in a multitude of scientific disciplines. numberanalytics.comnumberanalytics.com Their unique electronic properties and ability to participate in a wide range of chemical reactions make them indispensable scaffolds in medicinal chemistry, agrochemicals, and material science. numberanalytics.comnumberanalytics.comchemijournal.com

In the pharmaceutical industry, pyridine and pyridinone cores are found in a significant percentage of FDA-approved drugs, highlighting their importance in drug design and development. nih.gov Analysis of the U.S. FDA approved drug database reveals that nitrogen heterocycles are present in 59% of unique small-molecule drugs. nih.gov Specifically, pyridine and dihydropyridine-containing drugs account for approximately 14% and 4% of N-heterocyclic drugs, respectively. nih.gov These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.gov For instance, pyridine derivatives have shown efficacy in inhibiting key targets in cancer research such as kinases and topoisomerase enzymes. chemijournal.com

The versatility of the pyridine ring allows for the synthesis of a vast array of derivatives through methods like condensation, cyclization, and cross-coupling reactions. numberanalytics.com This chemical tractability enables the fine-tuning of a molecule's properties to achieve desired biological or material functions.

Overview of Hydroxyalkyl-Substituted Nitrogen Heterocycles in Academic Studies

The introduction of hydroxyalkyl groups onto nitrogen heterocycles is a common strategy in chemical research to modulate a compound's physicochemical properties and biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility, membrane permeability, and interactions with biological targets. rsc.org

Academic studies have explored the synthesis and application of various hydroxyalkyl-substituted nitrogen heterocycles. For example, N-hydroxy-substituted six-membered ring systems like piperidine (B6355638) derivatives have demonstrated significant biological applications. nih.gov Similarly, research into hydroxy-substituted pyridine-like N-heterocycles has shown their utility as versatile ligands in organometallic catalysis, particularly in transformations related to hydrogen storage. rsc.org The hydroxyl functional group can significantly impact catalyst activation by acting as an electron donor or a pendent base. rsc.org

Furthermore, the study of polyhalonitrobutadienes has led to the development of new synthetic routes towards a variety of highly functionalized and pharmaceutically active heterocycles, including those with hydroxyalkyl substitutions. researchgate.net

Research Context of 3-(3-Hydroxypropyl)pyridin-4-ol within Pyridine Chemistry

This compound, also known as 3-(3-Hydroxypropyl)pyridin-4(1H)-one, is a specific example of a functionalized pyridinone. chemscene.comepa.gov Its structure incorporates both the pyridin-4-ol core and a hydroxypropyl side chain, positioning it within the chemical space of both pyridinone and hydroxyalkyl-substituted heterocycle research.

While extensive, dedicated research on this compound itself is not widely published, its constituent parts are well-studied. The pyridin-4-ol moiety is a recognized pharmacophore, and the hydroxypropyl group is a common functionalization to enhance properties like solubility. The synthesis of related structures, such as 3-hydroxypyridine, has been explored through various methods, including the reaction of furfurylamine (B118560) with hydrogen peroxide. researchgate.net

The compound is commercially available from chemical suppliers, indicating its use in early discovery research. sigmaaldrich.com Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . chemscene.comsigmaaldrich.com

High-throughput screening assays, such as the Cell Painting assay, have included 3-(3-Hydroxypropyl)pyridin-4(1H)-one to assess its bioactivity, although specific results are not detailed in the provided information. epa.gov The study of such molecules contributes to the broader understanding of structure-activity relationships within the vast family of pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-1-2-7-6-9-4-3-8(7)11/h3-4,6,10H,1-2,5H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIBROFPPNWBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673592 | |

| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-54-0 | |

| Record name | 4-Hydroxy-3-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Hydroxypropyl Pyridin 4 Ol and Analogues

Strategies for Constructing the Pyridin-4-ol Core

The pyridin-4-ol nucleus exists in tautomeric equilibrium with its corresponding keto form, pyridin-4(1H)-one. Synthetic methods often target the pyridinone structure, which is a prevalent motif in medicinal chemistry.

Cyclization and Condensation Approaches for Pyridinone Rings

The formation of the pyridine (B92270) or pyridinone ring is frequently accomplished through the condensation of acyclic precursors. These reactions build the carbon skeleton before a final ring-closing step. d-nb.info

One of the most fundamental approaches involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. rsc.org Variations of this strategy, such as the Hantzsch pyridine synthesis, typically condense an aldehyde, two equivalents of a β-ketoester, and ammonia to yield a dihydropyridine (B1217469), which must then be oxidized to the aromatic pyridine ring. d-nb.inforsc.org Other classical methods, like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, utilize different starting materials to construct the pyridine ring directly, avoiding a separate oxidation step. d-nb.info

A notable method is the Kröhnke pyridine synthesis, which employs α-pyridinium methyl ketone salts as stable, crystalline intermediates. These salts react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297) to form highly substituted pyridines through a sequence of Michael addition and condensation reactions. researchgate.net

Intramolecular condensation reactions are also powerful tools for ring formation. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming five- or six-membered rings, resulting in a cyclic β-keto ester which can be a precursor to the pyridinone system. nih.govmdpi.com

More contemporary methods include the transformation of other heterocyclic rings. For instance, 3-hydroxypyridin-4-ones can be synthesized from pyrone precursors like maltol (B134687) or kojic acid. researchgate.netresearchgate.net The reaction of 5-acyl-4-pyrone-2-carboxylates with primary amines, such as 2,2-dimethoxyethylamine, initiates a ring-opening and subsequent recyclization (ANRORC mechanism) to yield functionalized 4-pyridones. nih.gov

Table 1: Selected Cyclization and Condensation Reactions for Pyridine/Pyridinone Synthesis

| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. d-nb.info |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Uses stable pyridinium (B92312) salt precursors; mild reaction conditions. researchgate.net |

| Dieckmann Cyclization | Diester | Intramolecular condensation to form cyclic β-keto esters. nih.gov |

| Pyrone Ring Transformation | γ-Pyrone derivatives (e.g., maltol), Primary amine | Ring-opening/re-cyclization sequence to form N-substituted pyridinones. researchgate.netnih.gov |

Introduction of Carbonyl Groups into Pyridine Systems

Alternatively, a pre-formed pyridine ring can be functionalized to introduce the required hydroxyl group at the C4 position. A common strategy involves the oxidation of pyridine to its N-oxide. The N-oxide can then be treated with phosphorus oxychloride (POCl₃) to generate a 4-chloropyridine (B1293800) derivative. acs.org This halogenated intermediate is susceptible to nucleophilic substitution, and subsequent hydrolysis can yield the desired pyridin-4-ol.

Direct hydroxylation of the pyridine ring is more challenging due to the electron-deficient nature of the heterocycle. However, specific methods have been developed. The Elbs peroxydisulfate (B1198043) oxidation allows for the hydroxylation of pyridines. The reaction of 4-pyridone with potassium peroxydisulfate in an alkaline solution can produce 3-hydroxy-4-pyridone, albeit sometimes in low yields, via a 4-pyridone-3-sulfate intermediate. researchgate.netnih.gov

Enzymatic approaches offer high selectivity. For example, the biodegradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. involves a mixed-function mono-oxygenase enzyme, 4-hydroxypyridine-3-hydroxylase, which converts it to pyridine-3,4-diol (B75182) (3,4-dihydroxypyridine). researchgate.net More recently, photochemical methods have emerged. The irradiation of pyridine N-oxides can induce a valence isomerization to an oxaziridine (B8769555) intermediate, which can rearrange to provide C3-hydroxylated pyridines, offering a metal-free pathway to valuable 3-pyridinol structures. nih.gov

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Procedures for Functionalized Pyridines

Transition-metal catalysis provides powerful and versatile tools for constructing and functionalizing pyridine rings with high efficiency and selectivity. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form C-C bonds by reacting halopyridines with boronic acids, enabling the synthesis of complex aryl- or alkyl-substituted pyridines. google.com

Catalysis can achieve regioselective C-H functionalization, which avoids the need for pre-functionalized starting materials. For example, a palladium(II)-catalyzed method using 1,10-phenanthroline (B135089) as a ligand has been developed for the non-directed, C3-selective arylation of pyridines with various arenes. wikipedia.org Tandem catalysis, combining borane-catalyzed hydroboration with palladium or iridium-catalyzed allylation, allows for the enantioselective C3-allylation of pyridines. nih.gov These methods are valuable for creating C3-functionalized pyridines that could serve as advanced precursors for the target molecule.

Installation of the 3-Hydroxypropyl Side Chain

Attaching the three-carbon alcohol chain to the C3 position of the pyridin-4-ol core represents the second major synthetic challenge.

Approaches Involving Pyridinium Salts as Precursors

The activation of the pyridine ring by forming a pyridinium salt is a common strategy to facilitate nucleophilic attack or radical addition. chemistryviews.org N-functionalized pyridinium salts, such as N-alkoxy or N-amido derivatives, can serve as radical precursors under visible light irradiation or other initiation methods. researchgate.net While radical additions to pyridinium salts often show a preference for the C2 and C4 positions, the specific conditions and substitution patterns can influence the regioselectivity. researchgate.net

The classic Chichibabin pyridine synthesis, which condenses aldehydes and ammonia (or amines), can be applied to lysine (B10760008) side chains to form pyridinium products. Notably, the reaction with 2-hydroxyacetaldehyde has been shown to yield unsymmetrical 3-hydroxy-4-hydroxymethylpyridinium compounds, demonstrating a pathway to install hydroxylated side chains via pyridinium intermediates.

Functionalization of Pyridine Ring Systems with Hydroxyalkyl Moieties

Direct C-H functionalization offers the most atom-economical route to install side chains. The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles like pyridine. The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. Hydroxyalkyl radicals can be generated from the corresponding alcohols using an oxidant like peroxodisulfate. researchgate.net This allows for the direct introduction of moieties such as a hydroxymethyl group. While the reaction typically favors the C2/C4 positions, employing blocking groups or other directing strategies can steer the addition to other sites.

Recent advances have enabled transition-metal-free, C4-selective alkylation of pyridines using alkenes as latent nucleophiles, catalyzed by organoborohydrides. While not demonstrated for hydroxyalkyl groups, this principle could potentially be extended. Similarly, metal-free C3-alkylation of related heterocycles like imidazo[1,2-a]pyridines with para-quinone methides has been achieved, showcasing methods for C3 functionalization.

A highly relevant strategy involves building the pyridinone ring with the side chain already attached to the nitrogen atom. In the synthesis of polymeric iron chelators, 3-hydroxypyridin-4-ones have been prepared by reacting a pyrone derivative with a primary amine that already contains the desired side chain, such as 5-aminopentanol. A similar reaction has been reported between a complex pyridomorpholinone and 3-aminopropan-1-ol, which successfully introduces a 3-hydroxypropylamino group that becomes part of a new fused ring system. This highlights the feasibility of incorporating the hydroxypropyl moiety through the amine component in a condensation reaction.

Table 2: Selected Methodologies for Side Chain Installation

| Method | Reagents/Catalyst | Description | Selectivity |

|---|---|---|---|

| Minisci Reaction | Alcohol, Peroxodisulfate, Acid | Generates a hydroxyalkyl radical which adds to the protonated pyridine ring. researchgate.net | Typically C2/C4 selective, but can be influenced by directing groups. |

| Pyridinium Salt Activation | N-functionalized Pyridinium, Radical Initiator | The pyridinium salt acts as an electrophile for radical addition. researchgate.net | Often favors C2/C4 positions. researchgate.net |

| Tandem Catalysis | Borane catalyst, Pd or Ir catalyst, Allylic ester | C-H allylation via a dihydropyridine intermediate. nih.gov | C3 selective. nih.gov |

| Condensation with Functionalized Amines | Pyrone derivative, Amine with side chain (e.g., 3-aminopropan-1-ol) | The side chain is incorporated as part of the amine used for ring formation. | Builds an N-substituted pyridinone. |

Green Chemistry and Sustainable Synthesis Considerations for Pyridin-4-ol Derivatives

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyridin-4-ol derivatives. nih.govnih.gov The goal is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. nih.gov This section explores key sustainable strategies being implemented in the synthesis of these valuable chemical entities.

A significant focus of green chemistry is the principle of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy are inherently less wasteful. For instance, addition and cycloaddition reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. The development of synthetic routes to pyridin-4-ols that maximize atom economy is a primary goal for sustainable chemistry. monash.edu

Another cornerstone of green synthesis is the use of renewable feedstocks . u-szeged.hu Traditionally, the synthesis of pyridine rings relies on precursors derived from fossil fuels. However, research is increasingly exploring the use of biomass as a sustainable starting point. acsgcipr.org Lignin (B12514952), a major component of plant biomass and a rich source of aromatic compounds, is being investigated as a potential feedstock for producing pyridine derivatives. acsgcipr.orgkit.edu Additionally, carbohydrates and furans, which can be derived from C5 and C6 sugars, present viable, renewable pathways to pyridine synthesis. acsgcipr.org

The choice of solvents and reaction conditions also plays a crucial role in the environmental footprint of a synthetic process. The move towards benign solvents , such as water, or even solvent-free conditions, is a key trend. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Furthermore, energy-efficient techniques like microwave-assisted synthesis and sonochemistry (the use of ultrasound) are being employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.govrsc.org

Catalysis is a powerful tool in green chemistry, enabling reactions with higher selectivity and efficiency, often under milder conditions. The development of reusable heterogeneous catalysts is particularly important as it simplifies product purification and minimizes catalyst waste. researchgate.net For the synthesis of pyridin-4-ol derivatives, various catalytic systems are being explored. Moreover, biocatalysis , which utilizes enzymes or whole microorganisms, offers a highly selective and environmentally friendly alternative for specific transformations. nih.gov For example, bacterial strains have been shown to effectively hydroxylate the pyridine ring at specific positions, a reaction that can be challenging to achieve with high regioselectivity using traditional chemical methods. nih.govnih.gov

The following table provides a comparative overview of different green synthesis methodologies applicable to pyridin-4-ol derivatives.

Table 1: Comparison of Green Synthesis Methodologies for Pyridin-4-ol Derivatives

| Methodology | Principle | Advantages | Challenges | Relevant Compounds |

|---|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. chim.it | High atom economy, reduced number of steps, less waste. nih.gov | Optimization can be complex; finding suitable reaction partners. | Highly substituted pyridin-4-ols |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. nih.gov | Rapid heating, shorter reaction times, often higher yields. nih.gov | Scalability can be an issue; requires specialized equipment. | 3-cyanopyridine derivatives |

| Biocatalysis | Using enzymes or whole cells as catalysts. nih.gov | High selectivity (regio- and stereoselectivity), mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. nih.govnih.gov | Enzyme stability and cost; substrate scope can be limited. | 6-aminopyridin-3-ol, 3,4-dihydroxypyridine |

| Synthesis from Biomass | Utilizing renewable starting materials like lignin or carbohydrates. acsgcipr.org | Reduces reliance on fossil fuels, sustainable feedstock. u-szeged.hukit.edu | Often complex mixtures are produced, requiring extensive purification; yields can be low. acsgcipr.org | Pyridine carboxylic acids |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Using ultrasonic waves to induce chemical reactions. researchgate.net | Enhanced reaction rates, improved mass transfer, can enable novel reactivity. rsc.orgmdpi.com | Acoustic cavitation can sometimes lead to side reactions; specialized equipment needed. | Metalloporphyrins (as a model for complex synthesis) |

The integration of these green chemistry principles is essential for the future of chemical manufacturing, ensuring that the synthesis of important compounds like 3-(3-Hydroxypropyl)pyridin-4-ol and its analogues can be achieved in a more sustainable and environmentally responsible manner.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon nuclei.

The ¹H-NMR spectrum of 3-(3-Hydroxypropyl)pyridin-4-ol is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydroxypropyl side chain. The pyridine ring protons are anticipated to appear in the downfield region due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The protons of the propyl chain would be observed in the upfield region. The hydroxyl protons (both phenolic and alcoholic) are expected to be broad singlets, and their chemical shift can be variable.

Predicted ¹H-NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 (Pyridine) | ~8.0 | Doublet | ~5.0 |

| H-5 (Pyridine) | ~6.5 | Doublet | ~7.0 |

| H-6 (Pyridine) | ~7.8 | Doublet of doublets | ~5.0, ~2.0 |

| -CH₂- (alpha to ring) | ~2.7 | Triplet | ~7.5 |

| -CH₂- (beta to ring) | ~1.9 | Quintet | ~7.5 |

| -CH₂- (gamma to ring) | ~3.7 | Triplet | ~7.5 |

| Pyridinol -OH | 10.0-12.0 | Broad Singlet | - |

| Propanol -OH | 2.0-4.0 | Broad Singlet | - |

The ¹³C-NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The pyridine ring carbons are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the propyl side chain. The carbon bearing the hydroxyl group on the pyridine ring (C-4) is predicted to be significantly downfield.

Predicted ¹³C-NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~145 |

| C-3 (Pyridine) | ~125 |

| C-4 (Pyridine) | ~160 |

| C-5 (Pyridine) | ~110 |

| C-6 (Pyridine) | ~140 |

| -CH₂- (alpha to ring) | ~30 |

| -CH₂- (beta to ring) | ~32 |

| -CH₂- (gamma to ring) | ~60 |

A Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable for confirming the assignments made in the ¹H and ¹³C-NMR spectra. researchgate.netcolumbia.edupressbooks.pubresearchgate.netceitec.cz This 2D technique correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of the pyridine ring protons (H-2, H-5, H-6) to their corresponding carbon atoms (C-2, C-5, C-6). Similarly, the protons of the three methylene (B1212753) groups in the propyl side chain would each show a correlation to their respective carbon signals. This provides an unambiguous assignment of the carbon-hydrogen framework of the molecule. researchgate.netcolumbia.edupressbooks.pubresearchgate.netceitec.cz

Mass Spectrometry (MS) for Molecular Confirmation and Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of this compound and thereby confirm its molecular formula, C₈H₁₁NO₂. The calculated exact mass for the neutral molecule is 153.0790 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed, with a theoretical m/z of 154.0868. The high accuracy of this measurement would allow for the confident determination of the elemental composition. Fragmentation patterns in MS/MS experiments could reveal the loss of water (H₂O) from the propyl chain or the entire hydroxypropyl side chain, providing further structural information. nih.govnih.govscielo.br

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several key absorption bands. A broad and strong absorption in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of both the alcohol and the pyridinol hydroxyl groups, with the broadness resulting from hydrogen bonding. masterorganicchemistry.comorgchemboulder.comlibretexts.org The C-H stretching vibrations of the aliphatic propyl chain would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring would be observed just above 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region. A strong C-O stretching vibration from the primary alcohol would be expected around 1050 cm⁻¹. orgchemboulder.comresearchgate.netresearchgate.net

Predicted FTIR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol & Phenol) | 3400-3200 | Broad, Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule and to characterize its chromophoric system.

The UV-Vis spectrum of this compound provides insights into the electronic structure of the pyridin-4-ol chromophore. The pyridine ring and its substituents constitute the chromophore, which absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to the π* antibonding orbitals.

For the parent compound, pyridine, absorption bands are observed in the UV region. nist.gov The substitution on the pyridine ring in this compound, particularly the hydroxyl group at the 4-position and the hydroxypropyl group at the 3-position, is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π system.

The exact positions and intensities of the absorption maxima (λmax) are dependent on the solvent used, as the polarity of the solvent can influence the energy levels of the electronic states.

Table 2: Expected UV-Vis Spectral Data for this compound

| Transition | Expected Wavelength Range (nm) |

| π → π | 250-300 |

| n → π | 300-350 |

Advanced Analytical Techniques in Pyridin 4 Ol Research

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the study of 3-(3-Hydroxypropyl)pyridin-4-ol, enabling both the qualitative monitoring of reactions and the quantitative determination of the compound's purity. These methods are also vital for the isolation of the target compound from reaction mixtures.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive chromatographic technique widely used for monitoring the progress of chemical reactions. libretexts.org In the synthesis of pyridin-4-ol derivatives, TLC allows chemists to observe the consumption of starting materials and the formation of products over time. itwreagents.comyoutube.com This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support. libretexts.org The plate is then developed in a suitable solvent system (mobile phase).

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. libretexts.org Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.org Conversely, less polar compounds have higher Rf values. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials and expected products, the progress of the reaction can be qualitatively assessed. youtube.com The completion of a reaction is indicated when the spot corresponding to the starting material disappears and a new spot corresponding to the product appears. itwreagents.com Visualization of the spots can be achieved using methods such as UV light or by staining with a chemical reagent. libretexts.org

For instance, in the synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] itwreagents.comkhanacademy.orgoxazine-1,8-diones and amines, TLC monitoring was used to determine the reaction's completion. nih.gov

Table 1: TLC Parameters for Monitoring Pyridin-4-ol Reactions

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | A mixture of ethyl acetate (B1210297) and methanol (B129727) is often effective. |

| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org | Varies depending on the specific compound and mobile phase composition. |

| Visualization | The method used to see the separated spots on the TLC plate. | UV light (254 nm) or staining with iodine or phosphomolybdic acid. itwreagents.com |

This table presents typical parameters and is not exhaustive. The optimal conditions for a specific reaction must be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of this compound research, HPLC is particularly valuable for determining the purity of the final product and for quantitative analysis in various matrices. researchgate.net The technique utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). dtic.mil

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly employed for the analysis of polar compounds like pyridin-4-ol derivatives. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer on the column, resulting in longer retention times.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a standard substance and plotting the peak area against the concentration. nih.gov The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. nih.gov The use of an internal standard can improve the accuracy and precision of the quantification. dtic.mil

A study on the determination of pyridine (B92270) derivatives in cigarette smoke utilized reversed-phase HPLC with a Zorbax SB-Aq column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate buffer. nih.gov This method demonstrated good reproducibility with a relative standard deviation (RSD) of less than 9% for all analytes. nih.gov Another method for analyzing pyridine in modified jet fuel also highlighted the excellent accuracy and repeatability of HPLC. dtic.mil

Table 2: Typical HPLC Parameters for Pyridin-4-ol Analysis

| Parameter | Description | Typical Values/Conditions |

| Column | The heart of the HPLC system where separation occurs. | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile and water or an aqueous buffer (e.g., ammonium acetate). nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min. |

| Detection | The method used to detect the analytes as they elute from the column. | UV detection at a specific wavelength (e.g., 250 nm or 225 nm). nih.govhelixchrom.com |

| Injection Volume | The amount of sample introduced into the HPLC system. | 5 - 20 µL. nih.govnih.gov |

This table provides a general overview. Specific conditions should be optimized for the particular analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov However, many polar compounds, including those with hydroxyl and amine groups like this compound, are non-volatile and require a derivatization step to increase their volatility and thermal stability before GC-MS analysis. nih.govyoutube.com

Silylation is a common derivatization technique where active hydrogens in functional groups like -OH and -NH are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in the presence of a catalyst like pyridine. rsc.orgresearchgate.netresearchgate.net The resulting TMS derivatives are more volatile and can be readily analyzed by GC-MS. nih.gov

In the GC system, the derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The separation is based on the partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov

A study on the analysis of non-volatile metabolites in soy sauce koji-making optimized a derivatization-GC/MS method using MSTFA, which proved to be more sensitive and have broader coverage than nuclear magnetic resonance (NMR). nih.gov

Table 3: GC-MS Parameters for Derivatized Pyridin-4-ol Analysis

| Parameter | Description | Typical Values/Conditions |

| Derivatization Reagent | The chemical used to increase the volatility of the analyte. | MSTFA or BSTFA with pyridine. rsc.orgresearchgate.net |

| GC Column | The column used to separate the derivatized analytes. | Capillary column with a nonpolar stationary phase (e.g., 5% phenylmethylpolysiloxane). mdpi.com |

| Carrier Gas | The inert gas that carries the sample through the column. | Helium. mdpi.com |

| Oven Temperature Program | The temperature gradient used to elute the analytes. | Ramped from a low temperature (e.g., 60 °C) to a high temperature (e.g., 300 °C). mdpi.com |

| Ionization Mode | The method used to ionize the molecules in the mass spectrometer. | Electron Impact (EI) at 70 eV. nih.gov |

| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Quadrupole. nih.gov |

This table outlines general parameters. The specific conditions need to be tailored to the derivatized analyte.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and conformational details, of a compound in its solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

The structural information obtained from X-ray crystallography is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the crystal lattice. This knowledge is crucial for predicting and understanding the physical properties of the solid material, including its melting point, solubility, and stability.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridin-4-ol Moiety

The pyridin-4-ol core of the molecule exhibits a rich and complex reactivity profile, influenced by tautomerism and the electron-deficient nature of the pyridine (B92270) ring.

Exploiting Phenol-Keto Tautomerism in Reactions

A key characteristic of pyridin-4-ol and its derivatives is the existence of a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4-one (keto) form. chim.itstackexchange.com The position of this equilibrium is sensitive to the solvent environment. stackexchange.com In the gas phase and nonpolar solvents, the hydroxy form, 4-hydroxypyridine (B47283), may be present in significant amounts or even dominate. stackexchange.com However, in polar solvents and in the solid state, the equilibrium tends to shift significantly towards the pyridin-4-one tautomer. stackexchange.com This tautomerism is a critical consideration in its reactivity, as the molecule can react as either a phenol-like aromatic alcohol or as a vinylogous amide.

The presence of both tautomeric forms can sometimes lead to challenges in product identification and purification. chim.it The ability to deprotonate the pyridin-4-ol/pyridin-4-one mixture with a base like sodium hydride to form the corresponding pyridin-4-olate (B372684) simplifies subsequent reactions by generating a single reactive species. chim.it This demonstrates how controlling the tautomeric equilibrium can be strategically employed in synthesis.

The aromaticity of the pyridin-4-ol form provides a significant driving force for its existence, similar to phenol. masterorganicchemistry.com However, the ability of the pyridin-4-one form to also exhibit a degree of aromatic character in certain contexts complicates a simple comparison. stackexchange.com Ultimately, the specific reaction conditions and the nature of the reagents will determine which tautomer preferentially reacts.

Substitution and Ring-Opening Reactions of Related Pyridine Derivatives

The pyridine ring is generally considered electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com Electrophilic attack, when it does occur, is often directed to the nitrogen atom or the β-carbon positions (C-3 and C-5). gcwgandhinagar.com Conversely, the ring is more susceptible to nucleophilic attack, particularly at the α- (C-2, C-6) and γ- (C-4) positions. gcwgandhinagar.comyoutube.com

For pyridin-4-ol derivatives, reactions can occur at either the nitrogen or the oxygen atom, depending on the specific substrate and conditions. osi.lvresearchgate.net For instance, pyridin-4-ol itself has been shown to react with perhalogenated pyridines at the nitrogen atom. osi.lvresearchgate.net The reactivity can be enhanced by converting the pyridine to its N-oxide, which activates the ring towards both electrophilic and nucleophilic substitution. bhu.ac.in

Ring-opening reactions of pyridine derivatives are also known, though less common. For example, pyridine can catalyze the ring-opening of cyclopropenones. rsc.org While direct ring-opening of the pyridin-4-ol moiety in 3-(3-hydroxypropyl)pyridin-4-ol is not a primary mode of reactivity, the principles of nucleophilic and electrophilic attack on the pyridine ring are fundamental to understanding its potential derivatization strategies. acs.org

Functional Group Transformations of the Hydroxypropyl Chain

The 3-hydroxypropyl substituent offers a versatile handle for a wide array of chemical modifications, primarily centered around the reactivity of the terminal primary hydroxyl group.

Reactions of the Primary Hydroxyl Group

The primary hydroxyl group (-OH) is a key site for functionalization. solubilityofthings.com It can undergo a variety of transformations common to primary alcohols. youtube.com These include:

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. solubilityofthings.comnih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. nih.govlibretexts.org

Etherification: Conversion to ethers can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. youtube.comupb.ro

Conversion to Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group to facilitate substitution reactions. youtube.comlibretexts.org Reagents like thionyl chloride or strong hydrohalic acids can transform the alcohol into an alkyl halide. youtube.com

The chemoselectivity of these reactions is an important consideration, especially in the presence of the pyridin-4-ol moiety. nih.gov Protecting the more reactive functional group may be necessary to achieve the desired transformation.

Derivatization Methods for Hydroxyl Groups (e.g., Silylation)

Derivatization of the hydroxyl group is a common strategy to enhance stability, improve analytical properties, or introduce new functionalities. nih.govlibretexts.org Silylation is a widely used method where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). libretexts.orgsigmaaldrich.com This transformation typically increases thermal stability and volatility, which can be advantageous for techniques like gas chromatography. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

Other derivatization strategies for hydroxyl groups include:

Acylation: Introduction of an acyl group through reaction with acyl chlorides or anhydrides. libretexts.orgncert.nic.in

Alkylation: Formation of ethers by reaction with alkylating agents. libretexts.org

These derivatization reactions provide a powerful toolkit for modifying the properties and reactivity of the hydroxypropyl side chain of this compound.

Synthesis of Complex Structures and Conjugates

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules and conjugates. chemscene.comtubitak.gov.tr The pyridin-4-ol ring can be incorporated into larger heterocyclic systems or act as a ligand for metal complexes. chim.ittubitak.gov.trnih.gov The hydroxypropyl chain provides a reactive handle for conjugation to other molecules, including biomolecules or polymers, through the reactions described in the previous section.

For instance, the hydroxyl group can be activated and then displaced by a nucleophile to form a new carbon-heteroatom bond, a key step in building more elaborate structures. The synthesis of pyridine derivatives through various strategies, including condensation and cross-coupling reactions, highlights the versatility of the pyridine core in constructing complex molecular architectures. acs.orgnumberanalytics.comnih.gov

The ability to selectively react at either the pyridin-4-ol ring or the hydroxypropyl chain, or both, allows for the convergent and flexible synthesis of a wide range of derivatives with tailored properties.

Biological and Pharmacological Research Applications in Vitro Studies

Investigation of Enzyme Inhibition Potency (In Vitro)

Phosphodiesterase 4D (PDE4D) Inhibition Studies and Active Site Interactions

Based on available research, there are no specific studies detailing the direct inhibition of Phosphodiesterase 4D (PDE4D) by 3-(3-Hydroxypropyl)pyridin-4-ol or its interactions with the enzyme's active site.

Mer Tyrosine Kinase (Mer TK) Inhibition Assays

There is no specific data from in vitro assays on the inhibitory effect of this compound against Mer Tyrosine Kinase (Mer TK).

Sirtuin 2 (SIRT2) Inhibition Studies

Specific studies investigating the inhibitory potency of this compound against Sirtuin 2 (SIRT2) are not found in the reviewed literature.

In Vitro Cellular Activity Studies

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., HepG2, MCF7, HeLa, MV4-11)

There is no specific published data on the antiproliferative or cytotoxic effects of this compound on the human cancer cell lines HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), or MV4-11 (acute myeloid leukemia).

While direct data for the specified compound is unavailable, broader studies on related heterocyclic structures provide context for their potential bioactivity. For instance, various spiro-pyridine derivatives have demonstrated moderate to good antiproliferative activity against HepG-2 cells. nih.gov Similarly, other novel pyridine (B92270) derivatives have been tested against MCF-7 and HeLa cell lines, with some showing notable activity. researchgate.netrsc.org

Antiproliferative Activity of Select Pyridine Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity Noted |

|---|---|---|

| Spiro-pyridine derivatives | HepG-2 | Moderate to good activity, with some IC50 values below 10 μM. nih.gov |

| Pyridine-ureas | MCF-7 | In vitro anti-proliferative activity observed in the micromolar range. rsc.org |

Cellular Proliferation and Regeneration Studies with Related Pyridine Derivatives

Pyridine, a heterocyclic compound, is a fundamental scaffold in medicinal chemistry and is integral to the structure of many FDA-approved drugs. scilit.com Its derivatives are known to possess a wide array of biological activities, including antiproliferative effects. scilit.com

Research into the structure-activity relationship (SAR) of pyridine derivatives reveals that the presence and position of certain functional groups significantly influence their antiproliferative capabilities. scilit.comnih.gov Studies have found that the inclusion of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups tends to enhance the antiproliferative action of pyridine compounds against various cancer cell lines. researchgate.netscilit.comnih.gov The hydroxyl group present in this compound is one such activating group. Conversely, the presence of bulky groups or halogen atoms in the structure often leads to diminished antiproliferative activity. scilit.comnih.gov

Numerous studies have synthesized and evaluated novel pyridine derivatives for their anticancer potential. For example, certain thienopyridine derivatives have shown selective activity against human liver (HepG-2) and colon (HCT-116) cancer cells while demonstrating low cytotoxicity against normal fibroblast cell lines, indicating a favorable safety profile. nih.gov Other research has focused on creating hybrids of pyridine and pyrimidine (B1678525) scaffolds, with some analogs demonstrating potent antiproliferative activity against melanoma cells by inducing cell cycle arrest and apoptosis. benthamdirect.com These findings underscore the significance of the pyridine core as a valuable pharmacophore in the development of new anticancer agents. benthamdirect.com

Broader Spectrum Biological Activity Screening (In Vitro)

The foundational core of this compound, the 3-hydroxypyridin-4-one scaffold, is a recognized pharmacophore that has prompted extensive in vitro screening to determine its potential therapeutic applications.

Antimicrobial Activity Evaluation

Derivatives of the pyridine class have been a subject of antimicrobial research. Studies indicate that compounds structurally related to this compound exhibit a range of antimicrobial activities.

Research into 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which share a core structural motif, demonstrated weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov More specifically, evaluations of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines showed moderate antibacterial action against several bacterial species. japsonline.com The activity was quantified by measuring the inhibition zone (IZ) in millimeters. japsonline.com For instance, against E. coli, the pyrazolo[3,4-b]pyridine derivatives 6b, 6d, and 6h produced inhibition zones of 13 mm, 16 mm, and 12 mm, respectively. japsonline.com Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed potent antibacterial activity, particularly against five tested strains of Gram-positive bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Pyridine Derivatives

This table is based on data for pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the core subject.

| Compound Derivative | Target Bacterium | Inhibition Zone (mm) |

|---|---|---|

| 6b | S. aureus | 12 |

| 8c | S. aureus | 12 |

| 8g | S. aureus | 12 |

| 6b | E. coli | 13 |

| 6d | E. coli | 16 |

| 6h | E. coli | 12 |

| 6h | P. aeruginosa | 13 |

| 8f | P. aeruginosa | 12 |

| 8g | P. aeruginosa | 13 |

Source: Journal of Applied Pharmaceutical Science japsonline.com

Anti-inflammatory Potential

The anti-inflammatory properties of 3-hydroxy-pyridine-4-one derivatives have been investigated, with research suggesting a link between their activity and their inherent iron-chelating capabilities. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, meaning they require iron to function. nih.gov The ability of these compounds to sequester iron may therefore disrupt the inflammatory cascade. nih.govnih.gov

A study evaluating three new derivatives of 3-hydroxy-pyridine-4-one (designated as compounds A, B, and C) in animal models demonstrated significant anti-inflammatory effects. nih.govnih.gov In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, all compounds showed notable activity. nih.gov Compound A, at a dose of 20 mg/kg, produced a 67% inhibition of inflammation, which was more potent than the 60% inhibition observed with the standard anti-inflammatory drug indomethacin (B1671933) (10 mg/kg). nih.gov These compounds also significantly inhibited ear edema induced by croton oil in mice. nih.gov

Table 2: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

| Compound | Model | Dose | Inflammation Inhibition (%) |

|---|---|---|---|

| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 60% |

| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% |

| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant (P < 0.001) |

| Compound C | Carrageenan-induced paw edema | 200 mg/kg | Significant (P < 0.001) |

| Indomethacin (Standard) | Croton oil-induced ear edema | - | 65% |

| Compound A | Croton oil-induced ear edema | 20 mg/kg | 37% |

| Compound B | Croton oil-induced ear edema | 400 mg/kg | 43% |

| Compound C | Croton oil-induced ear edema | 200 mg/kg | 50% |

Source: Research in Pharmaceutical Sciences nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyridine derivatives, these studies aim to identify which chemical modifications enhance biological activity and improve interaction with target proteins. nih.govjohnshopkins.edu

Influence of Substituents on Biological Activity

The biological activity of pyridine derivatives can be significantly altered by the nature and position of their chemical substituents. nih.gov For the broad class of 3-hydroxypyridin-4-ones, lipophilicity has been identified as a dominant factor in controlling their ability to inhibit certain enzymes, such as mammalian tyrosine hydroxylase. nih.gov An investigation revealed that derivatives with hydrophilic substituents tended to be weak inhibitors, whereas the lipophilicity (measured as LogP values) of the entire molecule correlated well with inhibitory activity. nih.gov

This principle is supported by specific findings across different studies:

Anti-inflammatory Activity : In the study of 3-hydroxy-pyridine-4-one derivatives, Compound A, which features a benzyl (B1604629) group substitution on the pyridine ring, demonstrated the highest potency on a molar basis, suggesting this lipophilic group enhances its anti-inflammatory effect. nih.gov

Antiproliferative Activity : A broader review of pyridine derivatives found that the presence of -OH and -C=O groups often enhances biological activity, while bulky groups or halogen atoms can diminish it. nih.gov

Antibacterial Activity : In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into a specific part of the molecule (the B ring) led to a significant increase in antibacterial activity against multiple bacterial strains. nih.gov

Molecular Interactions with Protein Targets (In Silico and In Vitro Binding Models)

To understand how these compounds function at a molecular level, researchers employ in silico and in vitro models. In silico techniques, such as molecular docking, computationally predict how a ligand binds to a protein's active site and estimate its binding affinity, typically measured in kcal/mol. nih.govphyschemres.org These predictions help to rationalize SAR data and guide the design of more potent analogues. nih.gov

In silico studies on pyridine derivatives have provided insights into their mechanisms of action:

A study of a potential anticancer agent, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, used molecular docking to evaluate its binding to key protein targets. The compound showed a strong predicted binding affinity of -9.1 kcal/mol for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). physchemres.org

For a series of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking was used to predict the binding modes within the bacterial target after in vitro activity was confirmed, providing a hypothesis for their mechanism of action. nih.gov

These computational predictions are often correlated with experimental in vitro data. For example, the SAR study on 3-hydroxypyridin-4-one inhibitors of tyrosine hydroxylase found a direct correlation between the calculated lipophilicity of the compounds and their measured inhibitory activity, validating the molecular modeling. nih.gov

Table 3: Example of In Silico Molecular Docking of a Pyridine Derivative

| Ligand | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | VEGFR2 | 6XVK | -9.1 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | EGFRK | 1M17 | -7.6 |

| (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | Progesterone Receptor | 1A28 | -8.1 |

Source: Physical Chemistry Research physchemres.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxypropyl)pyridin-4-ol in laboratory settings?

- Methodological Answer : A plausible approach involves alkylation of pyridin-4-ol derivatives with 3-bromopropanol or similar reagents under basic conditions. For example, tert-butyl-protected piperidine derivatives (e.g., tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution, which can be adapted for pyridin-4-ol systems . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use spectroscopic techniques :

- NMR : Compare H and C spectra with analogous compounds (e.g., 3-Methylpyridin-4-ol, where pyridine protons resonate at δ 7.5–8.5 ppm and hydroxyl groups at δ 4.0–5.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., molecular formula CHNO, expected [M+H] at m/z 154.0868).

- HPLC : Monitor purity using a C18 column and UV detection at 254 nm .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, as hydroxyl groups may promote hygroscopicity (see storage guidelines for dihydrosinapyl alcohol and 3-Methylpyridin-4-ol) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer : Conduct controlled solubility studies in polar (water, ethanol) and non-polar solvents (hexane) at 25°C. Compare with structurally similar compounds (e.g., 3-Methylpyridin-4-ol has a solubility of 14 g/L in water) . Use Karl Fischer titration to quantify moisture content, as hydration may alter solubility profiles.

Q. What strategies enable selective functionalization of the hydroxypropyl group in this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers for subsequent reactions (e.g., coupling with aryl halides) .

- Oxidation : Use Jones reagent (CrO/HSO) to oxidize the terminal hydroxyl to a carboxylic acid for peptide conjugation .

Q. What in silico approaches predict the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Models : Estimate logP, pKa, and solubility using tools like ACD/Labs or ChemAxon. Compare with experimental data for 3-Methylpyridin-4-ol (logP ~1.1) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to design experiments for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes and NADPH to identify phase I metabolites. Use LC-MS/MS for detection (as done for pyrazolo[4,3-d]pyrimidin-7-ol) .

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic intermediates via NMR .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.